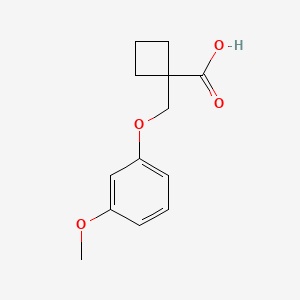
Ethyl 6-bromo-3-hydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a prodrug that is converted to its active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This compound is known for its ability to inhibit the activity of target genes by alkylating DNA . It is primarily used as a medicinal chemistry tool and has shown promising results in animal models of acute myeloid leukemia and neurological disorders .
Métodos De Preparación
Ethyl 6-bromo-3-hydroxypicolinate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxypicolinic acid followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid. The industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Ethyl 6-bromo-3-hydroxypicolinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-hydroxypicolinic acid ethyl ester.
Substitution: The bromine atom in this compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-hydroxypicolinate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-3-hydroxypicolinate involves its conversion to the active form, 3-hydroxyethyl 6-bromo-pivalate, in vivo . This active form inhibits the activity of target genes by alkylating DNA, which prevents the transcription and translation of these genes . The molecular targets and pathways involved in this process include various DNA sequences and gene regulatory elements .
Comparación Con Compuestos Similares
Ethyl 6-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 3-bromo-6-hydroxypicolinate: This compound has a similar structure but with the bromine and hydroxyl groups in different positions.
6-Bromo-3-hydroxy-pyridine-2-carboxylic acid ethyl ester: Another similar compound with slight variations in the functional groups.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
ethyl 6-bromo-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3 |
Clave InChI |
RGMFZUIPTUSQJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


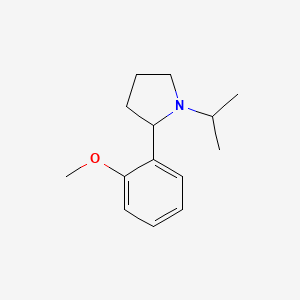
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
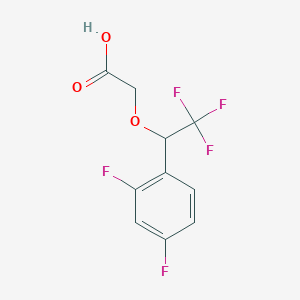

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
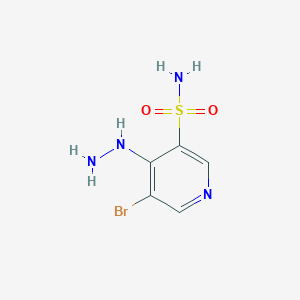
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

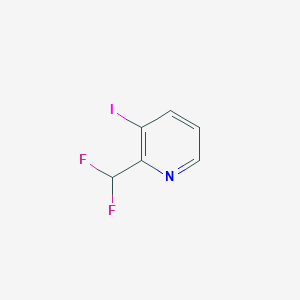

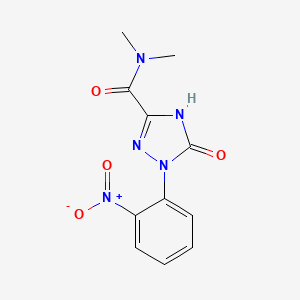
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
